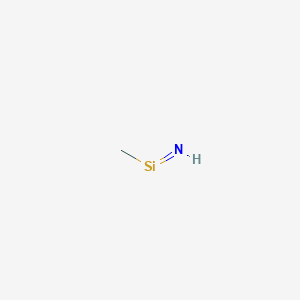
CID 78061008
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylsilanimine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
準備方法
1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:
CH3NH2+R3SiCl→CH3SiNH2+R3SiCl
In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .
化学反応の分析
1-Methylsilanimine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
科学的研究の応用
1-Methylsilanimine has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: Studies are investigating its use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including coatings and sealants
作用機序
The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .
類似化合物との比較
1-Methylsilanimine can be compared with other organosilicon compounds such as trimethylsilylamine and dimethylsilylamine. While these compounds share similar structural features, 1-Methylsilanimine is unique due to its specific reactivity and potential applications. Similar compounds include:
- Trimethylsilylamine
- Dimethylsilylamine
- Methyltrichlorosilane
These compounds differ in their chemical properties and applications, highlighting the distinctiveness of 1-Methylsilanimine .
特性
分子式 |
CH4NSi |
|---|---|
分子量 |
58.134 g/mol |
InChI |
InChI=1S/CH4NSi/c1-3-2/h2H,1H3 |
InChIキー |
JPOBSOYNBAZDMQ-UHFFFAOYSA-N |
正規SMILES |
C[Si]=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















